molecular formula C18H11NO3 B14587431 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- CAS No. 61223-09-4

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl-

Cat. No.: B14587431
CAS No.: 61223-09-4
M. Wt: 289.3 g/mol
InChI Key: ZJIHPRPCRSXNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one carbonitrile group This compound is part of the pyran family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and green reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and chemical properties.

Mechanism of Action

The exact mechanism of action of 2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is not well-documented. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of hydroxy and oxo groups may facilitate its binding to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-5-carbonitrile, 3-hydroxy-2-oxo-4,6-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61223-09-4

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

5-hydroxy-6-oxo-2,4-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C18H11NO3/c19-11-14-15(12-7-3-1-4-8-12)16(20)18(21)22-17(14)13-9-5-2-6-10-13/h1-10,20H

InChI Key

ZJIHPRPCRSXNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C#N)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.